o-Veratric acid, 7-nitro-8-quinolyl ester
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Overview
Description
o-Veratric acid, 7-nitro-8-quinolyl ester: is a chemical compound with the molecular formula C18H14N2O6 and a molecular weight of 354.34 g/mol This compound is a derivative of veratric acid and quinoline, featuring a nitro group at the 7th position of the quinoline ring
Preparation Methods
The synthesis of o-Veratric acid, 7-nitro-8-quinolyl ester typically involves the esterification of o-veratric acid with 7-nitro-8-quinoline. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
o-Veratric acid, 7-nitro-8-quinolyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester bond is broken and replaced with other functional groups.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield o-veratric acid and 7-nitro-8-quinoline.
Scientific Research Applications
o-Veratric acid, 7-nitro-8-quinolyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of o-Veratric acid, 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release active compounds that exert their effects through different pathways .
Comparison with Similar Compounds
o-Veratric acid, 7-nitro-8-quinolyl ester can be compared with other similar compounds such as:
Veratric acid: A benzoic acid derivative known for its antioxidant and anti-inflammatory properties.
8-Hydroxyquinoline: A compound with a wide range of biological activities, including antimicrobial and anticancer effects.
Nitroquinoline derivatives: Compounds that exhibit various biological activities due to the presence of the nitro group
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
29007-19-0 |
---|---|
Molecular Formula |
C18H14N2O6 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 2,3-dimethoxybenzoate |
InChI |
InChI=1S/C18H14N2O6/c1-24-14-7-3-6-12(16(14)25-2)18(21)26-17-13(20(22)23)9-8-11-5-4-10-19-15(11)17/h3-10H,1-2H3 |
InChI Key |
PPOVROLFOSGGLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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